
diheptan-4-yl (2R,3R)-2,3-dihydroxybutanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diheptan-4-yl (2R,3R)-2,3-dihydroxybutanedioate is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a diheptan-4-yl group and a (2R,3R)-2,3-dihydroxybutanedioate moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diheptan-4-yl (2R,3R)-2,3-dihydroxybutanedioate typically involves multi-step organic reactions. One common approach is the esterification of (2R,3R)-2,3-dihydroxybutanedioic acid with diheptan-4-ol under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, at elevated temperatures to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and scalability.
化学反応の分析
Types of Reactions
Diheptan-4-yl (2R,3R)-2,3-dihydroxybutanedioate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester functional group can be reduced to yield the corresponding alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield diheptan-4-yl (2R,3R)-2,3-dioxobutanedioate, while reduction of the ester group may produce diheptan-4-yl (2R,3R)-2,3-dihydroxybutanol.
科学的研究の応用
Diheptan-4-yl (2R,3R)-2,3-dihydroxybutanedioate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme-substrate interactions and metabolic pathways.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as enzyme inhibition or receptor modulation.
Industry: It can be used in the development of new materials, such as polymers or surfactants, due to its functional groups and reactivity.
作用機序
The mechanism by which diheptan-4-yl (2R,3R)-2,3-dihydroxybutanedioate exerts its effects depends on its interaction with molecular targets. The hydroxyl and ester groups can form hydrogen bonds and participate in various chemical interactions, influencing biological pathways and chemical reactions. The compound may act as an inhibitor or activator of specific enzymes, affecting metabolic processes and cellular functions.
類似化合物との比較
Similar Compounds
Diheptan-4-yl (2S,3S)-2,3-dihydroxybutanedioate: This stereoisomer has a similar structure but different spatial arrangement, leading to distinct chemical and biological properties.
Diheptan-4-yl (2R,3R)-2,3-dihydroxyhexanedioate: This compound has an extended carbon chain, which may affect its reactivity and applications.
Diheptan-4-yl (2R,3R)-2,3-dihydroxybutanedioate derivatives: Various derivatives with different substituents can be synthesized to explore new properties and applications.
Uniqueness
This compound is unique due to its specific combination of functional groups and stereochemistry
特性
CAS番号 |
82064-38-8 |
|---|---|
分子式 |
C18H34O6 |
分子量 |
346.5 g/mol |
IUPAC名 |
diheptan-4-yl (2R,3R)-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C18H34O6/c1-5-9-13(10-6-2)23-17(21)15(19)16(20)18(22)24-14(11-7-3)12-8-4/h13-16,19-20H,5-12H2,1-4H3/t15-,16-/m1/s1 |
InChIキー |
XDCSODMMJNWPAU-HZPDHXFCSA-N |
異性体SMILES |
CCCC(CCC)OC(=O)[C@@H]([C@H](C(=O)OC(CCC)CCC)O)O |
正規SMILES |
CCCC(CCC)OC(=O)C(C(C(=O)OC(CCC)CCC)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


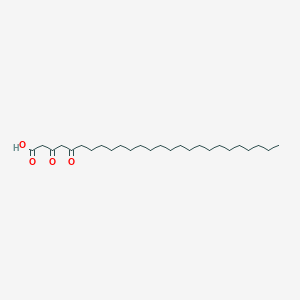
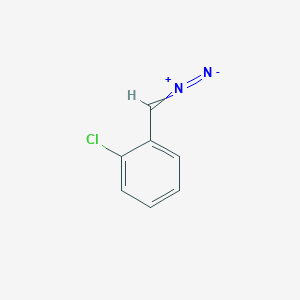

phosphane](/img/structure/B14432490.png)
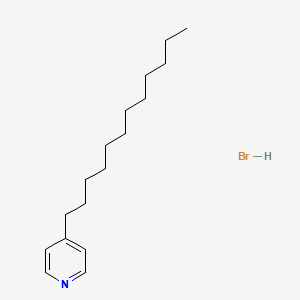
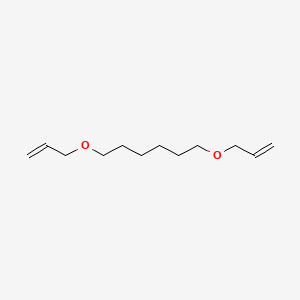
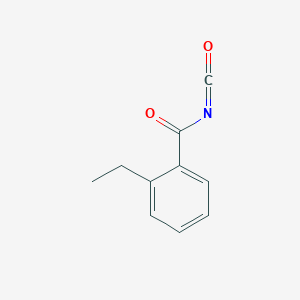
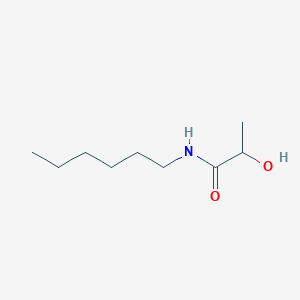
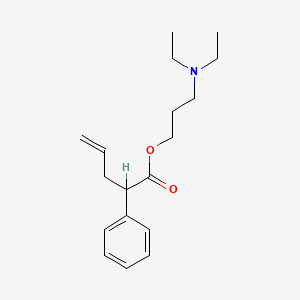


![1-[(Diphenylmethylidene)amino]-3,3-dimethylazetidin-2-one](/img/structure/B14432531.png)
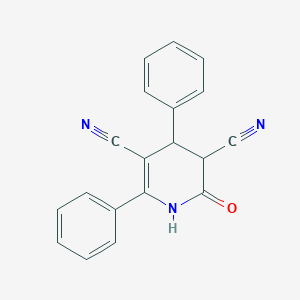
![1-[(2-Ethylhexyl)oxy]cyclohex-1-ene](/img/structure/B14432546.png)
